molecular formula C22H17N3O6S2 B2763090 methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 1111010-18-4

methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No.: B2763090
CAS No.: 1111010-18-4
M. Wt: 483.51
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Description

Methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a useful research compound. Its molecular formula is C22H17N3O6S2 and its molecular weight is 483.51. The purity is usually 95%.
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Biological Activity

Methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H17N3O6S2
  • Molecular Weight : 483.51 g/mol
  • CAS Number : 1111010-18-4
  • IUPAC Name : methyl 3-[(4-ethoxycarbonylphenyl)carbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

The compound's biological activity is primarily attributed to its interaction with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Research has indicated that derivatives of thiazolo[3,4-a]quinazoline compounds can act as activators for BK (big potassium) channels, which play a crucial role in regulating smooth muscle contraction and neuronal excitability .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,4-a]quinazoline derivatives. For instance, a related compound was found to exhibit cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µg/mL)
HCT1163.29
H46010.0
MCF-70.28

These findings suggest that modifications in the chemical structure significantly influence the anticancer activity of these compounds .

Ion Channel Modulation

In vitro studies have demonstrated that this compound can enhance BK channel activity. The compound was evaluated for its ability to increase the maximum conductance of these channels and was shown to shift the voltage–current relationship positively, indicating its potential as a therapeutic agent for conditions related to smooth muscle dysfunction .

Case Studies

  • Study on BK Channel Activation : A series of derivatives were synthesized and tested for their BK channel-opening activity. Compounds with specific substitutions at the phenyl ring exhibited increased activity levels compared to the parent compound. Notably, one derivative achieved a significant reduction in voiding frequency in hypertensive rat models at a dosage of 50 mg/kg .
  • Cytotoxicity Evaluation : A comprehensive evaluation of various thiazoloquinazoline derivatives revealed that structural modifications led to varying degrees of cytotoxicity against cancer cell lines. The study emphasized the importance of functional groups in enhancing biological activity and suggested further optimization for improved efficacy against specific cancer types .

Properties

CAS No.

1111010-18-4

Molecular Formula

C22H17N3O6S2

Molecular Weight

483.51

IUPAC Name

methyl 3-[(4-ethoxycarbonylphenyl)carbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

InChI

InChI=1S/C22H17N3O6S2/c1-3-31-21(29)11-4-7-13(8-5-11)23-19(27)16-17-24-18(26)14-9-6-12(20(28)30-2)10-15(14)25(17)22(32)33-16/h4-10H,3H2,1-2H3,(H,23,27)(H,24,26)

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)OC

solubility

not available

Origin of Product

United States

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